molecular formula C7H5ClN2O4 B13118916 2-(6-chloro-3-nitropyridin-2-yl)acetic acid

2-(6-chloro-3-nitropyridin-2-yl)acetic acid

Cat. No.: B13118916
M. Wt: 216.58 g/mol
InChI Key: ACAXUFHCKDNXBT-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-nitropyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H6ClN2O4. It is a derivative of pyridine, featuring a chloro and nitro group attached to the pyridine ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-nitropyridin-2-yl)acetic acid typically involves the nitration of 6-chloropyridine followed by the introduction of the acetic acid group. One common method involves the nitration of 6-chloropyridine using nitric acid and sulfuric acid to yield 6-chloro-3-nitropyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. High-performance liquid chromatography (HPLC) and other analytical techniques are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-3-nitropyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Aminopyridine Derivatives: From the reduction of the nitro group.

    Substituted Pyridines: From nucleophilic substitution reactions.

    Esters: From esterification reactions.

Scientific Research Applications

2-(6-Chloro-3-nitropyridin-2-yl)acetic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs targeting specific enzymes or receptors.

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-nitropyridin-2-yl)acetic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro and chloro groups can interact with molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloro-3-nitropyridine: Similar structure but with an amino group instead of an acetic acid moiety.

    6-Chloro-3-nitropyridine: Lacks the acetic acid group.

    2-(6-Chloro-3-nitropyridin-2-yl)amino]acetic acid: Contains an amino group attached to the acetic acid.

Uniqueness

2-(6-Chloro-3-nitropyridin-2-yl)acetic acid is unique due to the presence of both the nitro and chloro groups on the pyridine ring, along with the acetic acid moiety.

Properties

Molecular Formula

C7H5ClN2O4

Molecular Weight

216.58 g/mol

IUPAC Name

2-(6-chloro-3-nitropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5ClN2O4/c8-6-2-1-5(10(13)14)4(9-6)3-7(11)12/h1-2H,3H2,(H,11,12)

InChI Key

ACAXUFHCKDNXBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])CC(=O)O)Cl

Origin of Product

United States

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